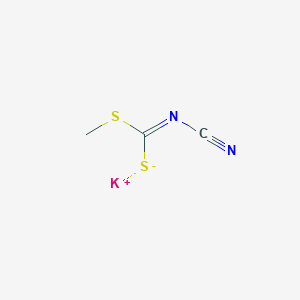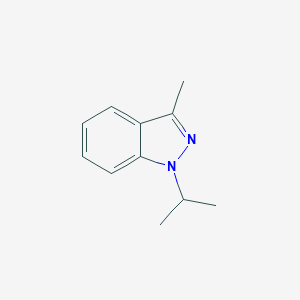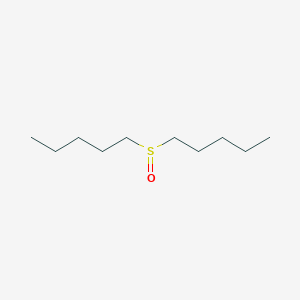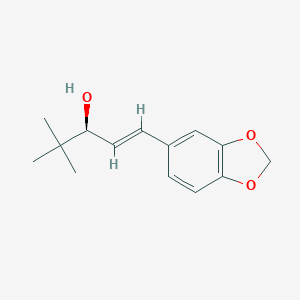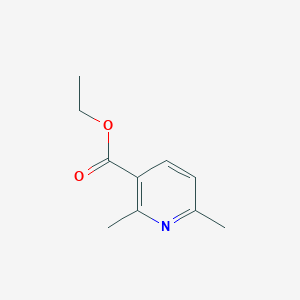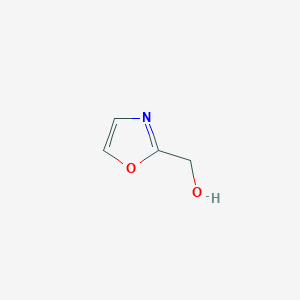
2-Oxazolemethanol
Vue d'ensemble
Description
2-Oxazolemethanol, commonly referred to as an oxazole derivative, is a compound that is part of a broader class of heterocyclic aromatic organic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one oxygen atom. The oxazole ring is a versatile structure that is found in many biologically active molecules and is used in various chemical syntheses.
Synthesis Analysis
The synthesis of oxazole derivatives, including 2-oxazoles, has been extensively studied. A direct approach to the selective and regiocontrolled synthesis of 2-oxazoles is mediated by ZnI2 and FeCl3, which promotes the cyclization of acetylenic amide under mild conditions . Another method involves ruthenium(II) porphyrin-copper chloride catalyzed cyclization of benzene carboxylic acids and phenylethenes or phenylacetylenes . Additionally, a metal-free iodine-catalyzed tandem oxidative cyclization using aromatic aldehydes as substrates has been developed . A three-step method using bis(trimethylsilyl)acetylene and acrylic acid derivatives has also been described for the synthesis of 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles .
Molecular Structure Analysis
Oxazoles, including 2-oxazoles, exhibit a range of structural characteristics that can be modified for various applications. The coordination chemistry of oxazoline ligands, which are closely related to oxazoles, has been explored, showing versatility in ligand design and modulation of chiral centers near the donor atoms . Structural characterization of these compounds is typically performed using X-ray diffraction and NMR spectroscopy .
Chemical Reactions Analysis
Oxazoles can undergo various chemical reactions, including cross-coupling reactions. For instance, the novel oxazole building block, 4-bromomethyl-2-chlorooxazole, has been used in palladium-catalyzed cross-coupling reactions to synthesize a range of 2,4-disubstituted oxazoles . Furthermore, a Pd(II)-catalyzed sp(2) C-H activation pathway has been established for the synthesis of oxazole derivatives from simple amides and ketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazoles are influenced by the substituents on the oxazole ring. The synthesis of 5-substituted oxazoles by directed alkylation has been reported, where deprotonation of 2-(methylthio)oxazole with n-BuLi occurs regiospecifically at C5, leading to the formation of 5-substituted-2-(methylthio)oxazoles . These modifications can affect the solubility, boiling and melting points, and reactivity of the oxazole derivatives.
Applications De Recherche Scientifique
Coordination Chemistry
2-Oxazolines, including 2-oxazolemethanol, are significant in coordination chemistry, particularly in transition metal-catalyzed asymmetric organic syntheses. Their properties like versatile ligand design, straightforward synthesis, and modulation of chiral centers near donor atoms make them valuable. Research in this area primarily focuses on structural characterization in solid state and solution (Gómez, Muller, & Rocamora, 1999).
Gold-Catalyzed Oxidation Strategy
In the synthesis of various natural products, 2,4-oxazole is crucial. An efficient synthesis using gold-catalyzed oxidation strategy has been developed, showcasing 2-oxazolemethanol's role in the formation of oxazole rings through [3 + 2] annulation. The involvement of bidentate ligands to temper the reactivities of gold carbenes highlights its significance in oxidative gold catalysis (Luo, Ji, Li, & Zhang, 2012).
Biomedical Applications
Oxazole derivatives, including 2-oxazolemethanol, have a wide spectrum of biological activities. They have been investigated for their therapeutic potentials in medicinal chemistry, illustrating their significance in the development of new chemical entities for medical applications (Kakkar & Narasimhan, 2019).
Synthetic Chemistry
In synthetic chemistry, oxazoles, including 2-oxazolemethanol, serve as masked forms of activated carboxylic acids. They are used in the synthesis of macrolides and other complex molecules, demonstrating their utility in innovative organic synthesis (Wasserman, Gambale, & Pulwer, 1981).
Click Chemistry
2-Oxazolemethanol derivatives find applications in click chemistry, a modular approach used in drug discovery. This chemistry is crucial for lead finding, proteomics, and DNA research, signifying the broad utility of oxazole derivatives in various scientific fields (Kolb & Sharpless, 2003).
Metal-Free Synthesis
The transition-metal-free synthesis of oxazoles is gaining attention due to the toxicity and cost of metal-catalyzed reactions. 2-Oxazolemethanol and its derivatives are central to the development of these environmentally-friendly and efficient methods (Ibrar et al., 2016).
Safety And Hazards
Orientations Futures
While specific future directions for 2-Oxazolemethanol are not well-documented, there is a general interest in the development of new synthetic routes for oxazoline-based compounds . Additionally, given their biological activities, these compounds may have potential applications in the development of new antimicrobial treatments .
Propriétés
IUPAC Name |
1,3-oxazol-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-3-4-5-1-2-7-4/h1-2,6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHJKGRLVGZCMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564014 | |
| Record name | (1,3-Oxazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxazolemethanol | |
CAS RN |
130551-92-7 | |
| Record name | (1,3-Oxazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-oxazol-2-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



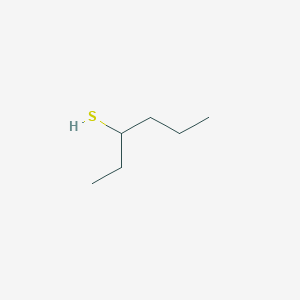
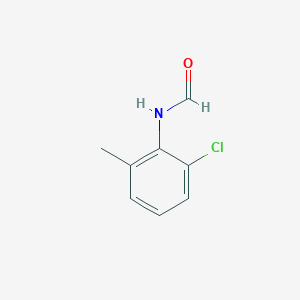

![1,4-Bis[(E)-2-phenylethenyl]benzene](/img/structure/B156952.png)
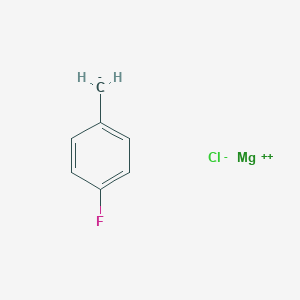
![Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI)](/img/structure/B156954.png)
